9-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE is a complex organic compound with a unique structure that includes a brominated phenyl group, an ethoxy group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE typically involves multiple steps, starting with the bromination of a suitable phenyl precursor. The ethoxy and hydroxyl groups are introduced through subsequent reactions, often involving etherification and hydroxylation processes. The final step involves the formation of the acridine dione structure through cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.
Substitution: The bromine atom in the phenyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, 9-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are of interest for the development of new therapeutic agents.
Medicine
In medicine, the compound’s potential therapeutic properties are being explored. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of enzyme activity or receptor binding is beneficial.
Industry
In industry, 9-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of 9-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 9-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)-3,3,6,6-TETRAMETHYL-3,4,6,7,9,10-HEXAHYDROACRIDINE-1,8(2H,5H)-DIONE
- 5-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)-1-(4-ETHOXYPHENYL)-3-HYDROXY-4-(4-METHYLPHENYL)-1,5-DIHYDRO
Uniqueness
Compared to similar compounds, 9-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE stands out due to its specific combination of functional groups and its unique acridine dione structure. This combination imparts distinct chemical and biological properties, making it valuable for a wide range of applications in scientific research and industry.
Properties
Molecular Formula |
C21H22BrNO4 |
---|---|
Molecular Weight |
432.3 g/mol |
IUPAC Name |
9-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione |
InChI |
InChI=1S/C21H22BrNO4/c1-2-27-17-10-11(9-12(22)21(17)26)18-19-13(5-3-7-15(19)24)23-14-6-4-8-16(25)20(14)18/h9-10,18,23,26H,2-8H2,1H3 |
InChI Key |
UDDFVNNAGHNSPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C2C3=C(CCCC3=O)NC4=C2C(=O)CCC4)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.